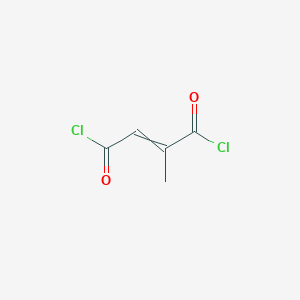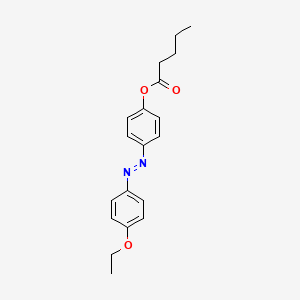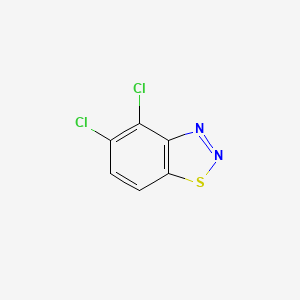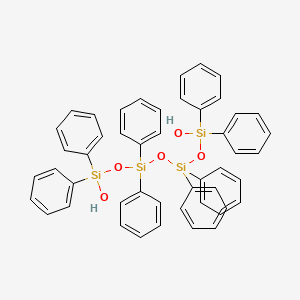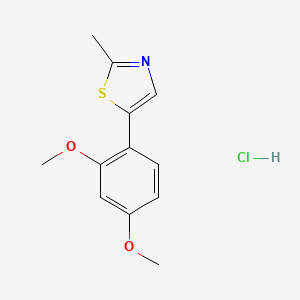
Thiazole, 5-(2,4-dimethoxyphenyl)-2-methyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazole, 5-(2,4-dimethoxyphenyl)-2-methyl-, hydrochloride is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the 2,4-dimethoxyphenyl and 2-methyl groups enhances its biological activity and specificity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 5-(2,4-dimethoxyphenyl)-2-methyl-, hydrochloride typically involves the condensation of 2,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization in the presence of an acid catalyst . The reaction conditions often include refluxing in ethanol or another suitable solvent. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality .
化学反应分析
Types of Reactions
Thiazole, 5-(2,4-dimethoxyphenyl)-2-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles .
科学研究应用
Thiazole, 5-(2,4-dimethoxyphenyl)-2-methyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in developing new therapeutic agents for bacterial and fungal infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用机制
The mechanism of action of Thiazole, 5-(2,4-dimethoxyphenyl)-2-methyl-, hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. This compound can also disrupt cell membrane integrity in microorganisms, leading to cell death .
相似化合物的比较
Similar Compounds
Thiazole, 2-methyl-4-phenyl-: Similar structure but lacks the 2,4-dimethoxyphenyl group.
Thiazole, 2,4-dimethyl-5-phenyl-: Similar but with different substitution patterns.
Thiazole, 2-phenyl-4-methyl-: Another related compound with a different substitution pattern
Uniqueness
Thiazole, 5-(2,4-dimethoxyphenyl)-2-methyl-, hydrochloride is unique due to the presence of the 2,4-dimethoxyphenyl group, which enhances its biological activity and specificity compared to other thiazole derivatives .
属性
CAS 编号 |
22035-25-2 |
|---|---|
分子式 |
C12H14ClNO2S |
分子量 |
271.76 g/mol |
IUPAC 名称 |
5-(2,4-dimethoxyphenyl)-2-methyl-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C12H13NO2S.ClH/c1-8-13-7-12(16-8)10-5-4-9(14-2)6-11(10)15-3;/h4-7H,1-3H3;1H |
InChI 键 |
BRXKAABTWNRYLY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(S1)C2=C(C=C(C=C2)OC)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-([1,1'-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole](/img/structure/B14707796.png)
![[(5-Nitrothiophen-2-yl)methylidene]hydrazine](/img/structure/B14707798.png)
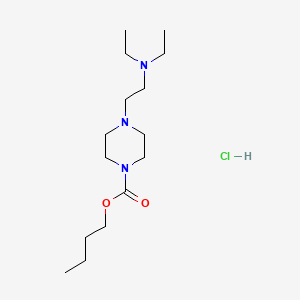

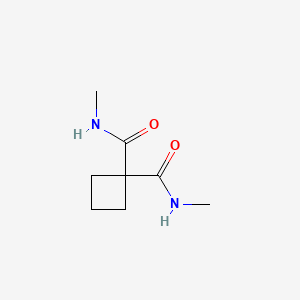
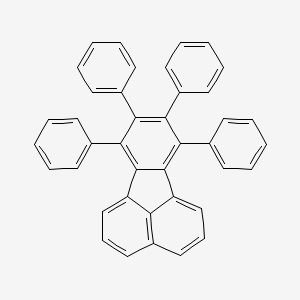
![Spiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14707829.png)
![2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14707841.png)

